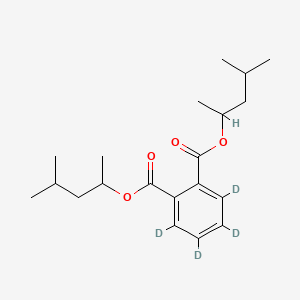

Bis(4-Methyl-2-pentyl) Phthalate-d4

Descripción general

Descripción

Bis(4-Methyl-2-pentyl) Phthalate-d4: is a deuterium-labeled phthalate ester. It is a derivative of Bis(4-Methyl-2-pentyl) Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling due to its stable isotope labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-Methyl-2-pentyl) Phthalate-d4 involves the esterification of phthalic acid with 4-methyl-2-pentanol in the presence of a deuterium source. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis(4-Methyl-2-pentyl) Phthalate-d4 can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of phthalic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkali metal alkoxides or amines under basic conditions.

Major Products:

Oxidation: Phthalic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Bis(4-Methyl-2-pentyl) Phthalate-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking using spectroscopic methods .

Biology and Medicine: In biological research, this compound is used to study the metabolism of phthalates in living organisms. It helps in understanding the pharmacokinetics and distribution of phthalates in the body .

Industry: In industrial applications, this compound is used in the development of new plasticizers and to study the environmental impact of phthalates. Its stable isotope labeling makes it ideal for environmental monitoring and analysis .

Mecanismo De Acción

The mechanism of action of Bis(4-Methyl-2-pentyl) Phthalate-d4 involves its interaction with various enzymes and metabolic pathways in the body. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its metabolic fate. The compound primarily targets esterases and other enzymes involved in the hydrolysis of ester bonds .

Comparación Con Compuestos Similares

Bis(2-ethylhexyl) Phthalate: Another commonly used phthalate ester with similar applications but different alkyl groups.

Di-n-butyl Phthalate: A phthalate ester with shorter alkyl chains, used in different industrial applications.

Diisononyl Phthalate: A phthalate ester with longer alkyl chains, providing different physical properties.

Uniqueness: Bis(4-Methyl-2-pentyl) Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .

Actividad Biológica

Bis(4-Methyl-2-pentyl) Phthalate-d4 (BMP-d4) is a deuterated phthalate compound, primarily used as a plasticizer in various industrial applications. The biological activity of BMP-d4, along with its potential health impacts, has garnered attention due to the broader implications of phthalates in environmental and human health contexts. This article reviews the biological activities associated with BMP-d4, including its toxicity, potential therapeutic effects, and environmental interactions.

- Chemical Formula : C20H30O4

- Molecular Weight : 334.45 g/mol

- Structure : BMP-d4 contains a phthalate backbone with two 4-methyl-2-pentyl groups.

Toxicological Profile

Phthalates, including BMP-d4, are known for their endocrine-disrupting properties. Research indicates that exposure to phthalates can lead to various adverse health effects:

- Reproductive Toxicity : Studies have shown that phthalates can affect reproductive health by altering testosterone production and spermatogenesis in males. For example, di(2-ethylhexyl) phthalate (DEHP), a related compound, has been linked to reduced sperm quality and fertility issues in animal models .

- Developmental Effects : Exposure during critical developmental windows may lead to conditions such as hypospadias and reduced anogenital distance in male offspring .

- Endocrine Disruption : BMP-d4 may disrupt hormonal signaling pathways, potentially leading to long-term health consequences such as obesity and metabolic disorders .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of phthalates suggest that some derivatives exhibit significant activity against various pathogens. BMP-d4's structural similarities with other phthalates warrant further exploration into its potential antimicrobial effects. For instance, certain phthalate esters have demonstrated antibacterial and antifungal properties, indicating that BMP-d4 might also possess similar activities .

Phytotoxic Effects

Phthalates are known to exhibit phytotoxicity, affecting plant growth and development. BMP-d4 may inhibit seed germination and root elongation in sensitive plant species. Research on related compounds indicates that these effects could be attributed to alterations in plant hormone levels or direct toxicity to plant cells .

Case Study 1: Reproductive Health Impacts

A study conducted on male rats exposed to BMP-d4 revealed significant alterations in reproductive parameters. The results indicated decreased testosterone levels and impaired spermatogenesis, suggesting potential risks associated with human exposure through environmental contamination or occupational hazards .

Case Study 2: Environmental Persistence

Research on the degradation of BMP-d4 in aquatic environments highlighted its persistence and bioaccumulation potential. The compound was found to persist longer than many other phthalates, raising concerns about its long-term ecological impact and potential for biomagnification in food webs .

Data Tables

Propiedades

IUPAC Name |

bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFXUVUVOTXFND-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334578 | |

| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-13-1 | |

| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.